molecular formula C20H23N7O7 B12357327 (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B12357327
M. Wt: 473.4 g/mol
InChI Key: AFFDJSNPCNCZFO-OWYJLGKBSA-N
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Description

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, formyl, and oxo groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pteridine ring system.

    Introduction of the formyl group: The formyl group is introduced through a formylation reaction, often using formic acid or formyl chloride as the reagent.

    Amination: The amino groups are introduced through nucleophilic substitution reactions, typically using ammonia or amines as nucleophiles.

    Coupling with benzoyl chloride: The benzoyl group is introduced through a coupling reaction with benzoyl chloride in the presence of a base.

    Final assembly: The final step involves the coupling of the pteridine derivative with the pentanedioic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its interaction with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or activator.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting or activating their function. This interaction often involves hydrogen bonding, van der Waals forces, and electrostatic interactions. The pathways involved may include key biochemical processes such as signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[4-[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
  • (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid

Uniqueness

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23N7O7

Molecular Weight

473.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32)/t12?,13-,15?/m0/s1

InChI Key

AFFDJSNPCNCZFO-OWYJLGKBSA-N

Isomeric SMILES

C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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